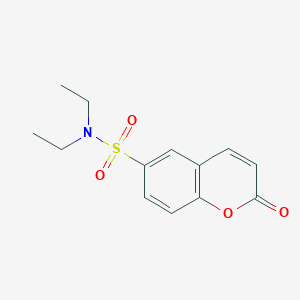

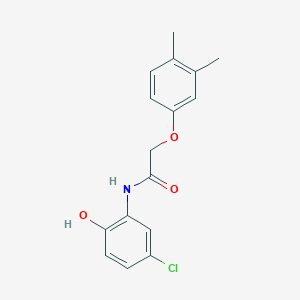

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide, also known as 4-DEOXS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative of coumarin, which is a natural product found in many plants. The synthesis of 4-DEOXS is relatively simple, and it has been shown to have a wide range of applications in various fields of research.

Mechanism of Action

Target of Action

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a significant role in the regulation of glucose metabolism and insulin sensitivity, making them crucial in the management of diabetes .

Mode of Action

The compound interacts with its targets, inhibiting their activity and leading to changes in glucose metabolism. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes involved in the breakdown of complex carbohydrates into simple sugars . It also shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase slows down the breakdown of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream . This helps regulate blood glucose levels, beneficial for managing diabetes. The activation of PPAR-γ improves insulin sensitivity, promoting more efficient glucose uptake by cells .

Pharmacokinetics

In silico ADMET prediction indicates that this compound has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed in the body, reaching its target sites to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of blood glucose levels and enhancement of insulin sensitivity . By inhibiting α-amylase and α-glycosidase, it reduces postprandial hyperglycemia. By activating PPAR-γ, it promotes glucose uptake by cells, helping to maintain normal blood glucose levels .

Future Directions

Research into 2H-chromene derivatives is ongoing, with recent advances in synthesis methods and the discovery of new biological activities . Future research will likely continue to explore the potential applications of these compounds in various fields, including medicinal chemistry, materials science, and organic synthesis .

Biochemical Analysis

Biochemical Properties

N,N-diethyl-2-oxo-2H-chromene-6-sulfonamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit inhibitory activity against α-amylase and α-glucosidase enzymes . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

In terms of cellular effects, this compound has been found to influence cell function in several ways. For example, it has been shown to have potential anti-diabetic activity, indicating that it may influence cellular metabolism . Additionally, it has been found to exhibit potential PPAR-γ activity, which could impact cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it has been found to bind to the active sites of α-amylase and α-glucosidase enzymes, inhibiting their function . Furthermore, it has been shown to interact with PPAR-γ, potentially influencing gene expression .

properties

IUPAC Name |

N,N-diethyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-14(4-2)19(16,17)11-6-7-12-10(9-11)5-8-13(15)18-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFZNZNMBVBMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)

![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)

![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)

![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)

![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)

![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)